molecular formula C16H26N4 B11603063 2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole

2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole

Cat. No.: B11603063
M. Wt: 274.40 g/mol
InChI Key: XXTNFFHBSNFWRJ-UHFFFAOYSA-N
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Description

2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole is a compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two butyl groups and two imidazole rings connected by an ethyl bridge. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the alkylation of imidazole with butyl halides under basic conditions to introduce the butyl groups. This is followed by the formation of the ethyl bridge through a nucleophilic substitution reaction using an appropriate ethylating agent . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole undergoes various chemical reactions, including:

Scientific Research Applications

2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole rings can coordinate with metal ions, influencing enzymatic activities and cellular processes. The compound can also interact with biological membranes, altering their permeability and affecting cellular functions. These interactions contribute to its antimicrobial, antifungal, and anti-inflammatory effects .

Comparison with Similar Compounds

2-butyl-1-[2-(2-butyl-1H-imidazol-1-yl)ethyl]-1H-imidazole can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its dual imidazole rings and ethyl bridge, providing distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H26N4

Molecular Weight

274.40 g/mol

IUPAC Name

2-butyl-1-[2-(2-butylimidazol-1-yl)ethyl]imidazole

InChI

InChI=1S/C16H26N4/c1-3-5-7-15-17-9-11-19(15)13-14-20-12-10-18-16(20)8-6-4-2/h9-12H,3-8,13-14H2,1-2H3

InChI Key

XXTNFFHBSNFWRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=CN1CCN2C=CN=C2CCCC

Origin of Product

United States

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